molecular formula C27H26BrN3OS B2575692 2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 681274-20-4

2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Número de catálogo: B2575692
Número CAS: 681274-20-4
Peso molecular: 520.49
Clave InChI: DDGCFPBAYAFWRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone features a hybrid structure combining an indole core substituted with a 4-bromobenzyl group, a thioether linker, and a 4-phenylpiperazine-acetyl moiety. This scaffold is designed to leverage the pharmacophoric features of indole (common in bioactive molecules) and piperazine (a frequent motif in CNS-targeting drugs).

Propiedades

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrN3OS/c28-22-12-10-21(11-13-22)18-31-19-26(24-8-4-5-9-25(24)31)33-20-27(32)30-16-14-29(15-17-30)23-6-2-1-3-7-23/h1-13,19H,14-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGCFPBAYAFWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C23H25BrN2OSC_{23}H_{25}BrN_{2}OS, with a molecular weight of approximately 441.43 g/mol. The presence of the indole moiety, bromophenyl group, and piperazine ring contributes to its diverse biological interactions.

Anticancer Activity

Research has indicated that compounds containing indole structures exhibit significant anticancer properties. In vitro studies have shown that 2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.3
A549 (Lung)12.7
HeLa (Cervical)10.5

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects due to the presence of the piperazine moiety. It shows promise as a potential treatment for neurological disorders by modulating neurotransmitter systems. Specifically, it has been evaluated for:

  • Serotonin Receptor Modulation: Exhibiting affinity for serotonin receptors, which may contribute to anxiolytic effects.
  • Dopamine Receptor Interaction: Potentially influencing dopaminergic pathways, relevant in conditions like schizophrenia.

Case Studies

  • Study on Antidepressant-like Effects:
    In a rodent model, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The study highlighted its potential as an antidepressant candidate by demonstrating increased serotonin levels in the brain.
  • Neuroprotective Properties:
    Another study investigated the neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound reduced markers of oxidative stress and apoptosis in neuronal cultures.

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Proliferation: Inducing apoptosis through activation of caspase pathways.
  • Modulation of Neurotransmitter Systems: Acting as a partial agonist at serotonin and dopamine receptors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

Variations in Aromatic Core and Substituents

Indole vs. Triazole/Tetrazole Analogues 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone ():

  • Replaces the indole with a triazole ring, introducing a pyridine substituent.
  • The triazole’s aromaticity and hydrogen-bonding capacity may alter target binding compared to the indole’s planar structure.
  • Molecular Weight: ~463.3 g/mol (calculated), higher than the target compound due to the triazole-pyridine system . 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone ():
  • Substitutes indole with a tetrazole ring, increasing polarity and metabolic stability.
  • Melting Point: 154–156°C, suggesting crystalline stability .
Modifications to the Linker Group

Sulfanyl (Thioether) vs. Sulfonyl 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone ():

  • Replaces the thioether with a sulfonyl group, enhancing electron-withdrawing effects and oxidative stability.
  • Morpholine replaces phenylpiperazine, reducing basicity and altering pharmacokinetics .
Piperazine Ring Modifications

Phenylpiperazine vs. Methylpiperazine 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone ():

  • Uses a 4-methylpiperazine instead of 4-phenylpiperazine.
  • Molecular Weight: 296.20 g/mol; LogP: 3.3 (indicative of higher lipophilicity) .
Table 1: Key Data for Selected Analogues
Compound Name Core Structure Substituents/Linker Molecular Weight (g/mol) Yield (%) Notable Properties
Target Compound Indole 4-Bromobenzyl, Thioether ~465 (estimated) N/A High lipophilicity, CNS potential
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone Triazole Pyridine, Thioether 463.3 N/A Enhanced hydrogen bonding
2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole Phenylsulfonyl, Thioether ~499.4 N/A Melting Point: 154–156°C
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Indole 4-Chlorobenzyl, Sulfonyl ~460 (estimated) N/A Higher oxidative stability
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone Simple ketone 4-Methylpiperazine 296.20 N/A LogP: 3.3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.